![molecular formula C29H39N5O2 B12388273 1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK023 involves a multi-step process that includes the formation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
While specific industrial production methods for GSK023 are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GSK023 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: GSK023 can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
GSK023 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the BET BD1 domain and its interactions with other molecules.
Biology: Employed in research to understand the role of the BET BD1 domain in gene regulation and epigenetic modifications.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to epigenetic dysregulation, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the BET BD1 domain
Mechanism of Action
GSK023 exerts its effects by selectively binding to the BET BD1 domain, thereby inhibiting its interaction with acetylated histone tails. This disruption of protein-protein interactions leads to changes in gene expression and cellular functions. The molecular targets and pathways involved include the modulation of immuno-inflammatory responses and oncogenic pathways .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another BET inhibitor that targets both BD1 and BD2 domains.
I-BET762: A pan-BET inhibitor with similar applications in research and medicine.
RVX-208: A selective BET inhibitor with potential therapeutic applications in cardiovascular diseases
Uniqueness of GSK023
GSK023 is unique due to its high selectivity for the BET BD1 domain, with a 300-1000-fold selectivity compared to other BET inhibitors. This selectivity allows for more precise studies of the BD1 domain’s role in various biological processes and potential therapeutic applications .
Properties
Molecular Formula |
C29H39N5O2 |
|---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
1,3-dimethyl-5-[1-[[(3S)-1-(1-propan-2-ylpiperidine-4-carbonyl)piperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one |
InChI |
InChI=1S/C29H39N5O2/c1-20(2)32-14-11-23(12-15-32)29(36)33-13-7-8-22(17-33)18-34-26-10-6-5-9-25(26)30-27(34)24-16-21(3)28(35)31(4)19-24/h5-6,9-10,16,19-20,22-23H,7-8,11-15,17-18H2,1-4H3/t22-/m1/s1 |
InChI Key |
WSHVXKCBHNIVJO-JOCHJYFZSA-N |
Isomeric SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=CC=CC=C3N2C[C@@H]4CCCN(C4)C(=O)C5CCN(CC5)C(C)C |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=CC=CC=C3N2CC4CCCN(C4)C(=O)C5CCN(CC5)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


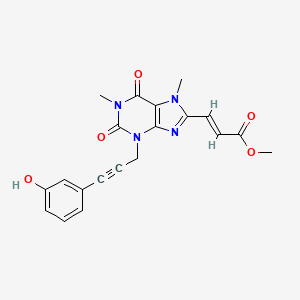
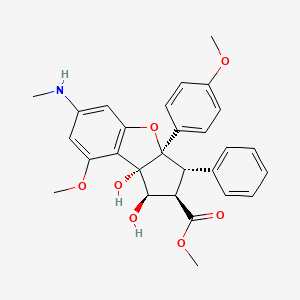

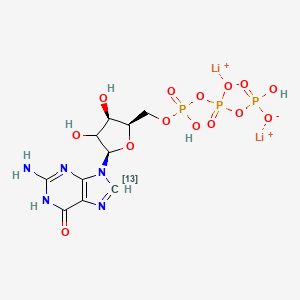
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)

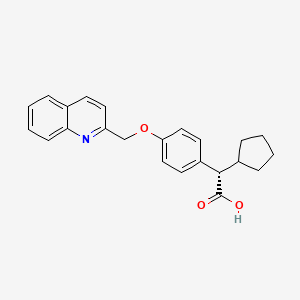
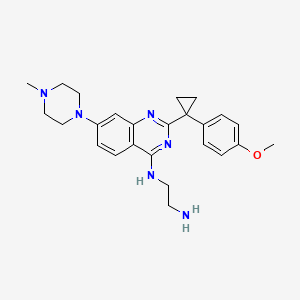
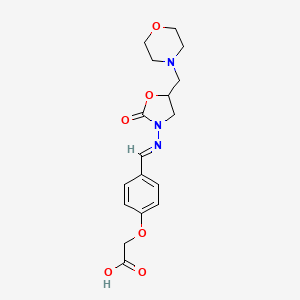
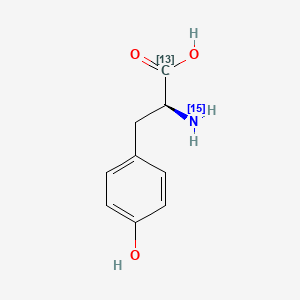
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
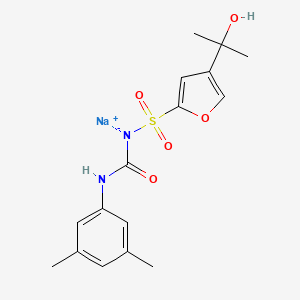
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
